Unraveling the Molecular Mechanism of UPF 1069: A Selective PARP-2 Inhibitor
Unraveling the Molecular Mechanism of UPF 1069: A Selective PARP-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Abstract
UPF 1069 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2), a key enzyme in the cellular response to DNA damage. This technical guide delineates the mechanism of action of UPF 1069, presenting its inhibitory profile, effects on cellular signaling, and divergent roles in neuronal injury models. By selectively targeting PARP-2, UPF 1069 serves as a critical research tool for dissecting the distinct biological functions of PARP isoforms and presents a potential therapeutic avenue in specific pathological contexts, including certain cancers. This document provides a comprehensive overview of its quantitative parameters, experimental methodologies, and the signaling pathways it modulates.
Introduction to UPF 1069
UPF 1069, a derivative of isoquinolinone, has emerged as a valuable pharmacological agent for investigating the specific roles of PARP-2.[1] While sharing structural homology with PARP-1, PARP-2 possesses unique functions in DNA repair, genomic stability, and transcriptional regulation. The ability of UPF 1069 to preferentially inhibit PARP-2 over PARP-1 allows for a more nuanced understanding of these distinct roles. This guide synthesizes the current knowledge on UPF 1069's mechanism of action, providing a technical resource for researchers in pharmacology and drug development.
Quantitative Inhibitory Profile
The inhibitory activity of UPF 1069 against PARP-1 and PARP-2 has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its significant selectivity for PARP-2.
| Target | IC50 (μM) | Selectivity (Fold vs. PARP-2) |
| PARP-2 | 0.3[1][2][3][4][5][6] | 1 |
| PARP-1 | 8[1][2][6] | ~27[1][3][4][5][6] |
Mechanism of Action: Selective PARP-2 Inhibition
UPF 1069 exerts its effects by competitively binding to the catalytic domain of PARP-2, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains. This process is crucial for the recruitment of DNA repair factors to sites of single-strand breaks.
Disruption of DNA Repair and Enhancement of Apoptosis
In the context of DNA damage, PARP enzymes, particularly PARP-1, are rapidly activated to signal and recruit repair machinery. While PARP-2 contributes a smaller fraction of total cellular PARP activity, its inhibition by UPF 1069 can still have significant consequences.[7] In certain cellular contexts, such as in models of post-ischemic brain damage, selective PARP-2 inhibition by UPF 1069 has been shown to increase apoptosis.[8]
Modulation of Androgen Receptor Signaling in Prostate Cancer
Recent studies have unveiled a novel mechanism of action for UPF 1069 in prostate cancer. It has been demonstrated that UPF 1069 can abrogate the transcriptional activity of the androgen receptor (AR).[7] This effect is achieved through the disruption of the function of FOXA1, a pioneer factor essential for AR signaling. By selectively targeting PARP-2, UPF 1069 was found to significantly suppress the expression of AR target genes, such as KLK2, FKBP5, and NKX3.1, in a dose-dependent manner.[7] This leads to the inhibition of prostate cancer cell growth both in vitro and in vivo.[7]
Caption: UPF 1069 signaling in prostate cancer.
Dichotomous Role in Neuronal Injury
Interestingly, the effect of UPF 1069 appears to be highly dependent on the specific model of neuronal injury.
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Exacerbation of Hippocampal Damage: In organotypic hippocampal slices subjected to oxygen-glucose deprivation (OGD), UPF 1069 at concentrations selective for PARP-2 (0.1-1 μM) markedly enhances CA1 hippocampal damage.[2][8] This suggests that under these conditions, PARP-2 activity is neuroprotective.
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Protection of Cortical Cells: In contrast, in mixed cortical cell cultures exposed to OGD, UPF 1069 demonstrates potent neuroprotective activity.[2][8] This protective effect is observed at concentrations that selectively inhibit PARP-2 (1 μM) as well as at higher concentrations that inhibit both PARP-1 and PARP-2 (10 μM).[2]
Caption: Dichotomous effects of UPF 1069 in neuronal injury models.
Experimental Protocols
Radiometric PARP Activity Assay
This assay quantifies the enzymatic activity of PARP by measuring the incorporation of radioactively labeled NAD+ into a protein substrate.
Materials:
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Recombinant PARP-1 or PARP-2 enzyme
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UPF 1069
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[adenine-2,8-³H]NAD or [³²P]-NAD+
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Activated DNA (e.g., sonicated calf thymus DNA)
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Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM dithiothreitol
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10% Trichloroacetic acid (TCA)
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Scintillation fluid
Procedure:
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Prepare a reaction mixture containing the reaction buffer, activated DNA, and the recombinant PARP enzyme (PARP-1 or PARP-2).
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Add varying concentrations of UPF 1069 to the reaction mixture. Include a control with no inhibitor.
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Initiate the enzymatic reaction by adding [³H]NAD+ or [³²P]-NAD+.
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Incubate the mixture for 1 hour at 37°C.
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Terminate the reaction by adding 1 mL of ice-cold 10% TCA.
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Centrifuge the mixture to precipitate the proteins with incorporated radioactive ADP-ribose.
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Wash the protein pellet to remove unincorporated radioactive NAD+.
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Quantify the radioactivity in the protein pellet using liquid scintillation spectrometry.
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Calculate the percent inhibition for each concentration of UPF 1069 and determine the IC50 value.[2][6]
Caption: Workflow for Radiometric PARP Activity Assay.
Conclusion
UPF 1069 is a highly selective and potent inhibitor of PARP-2, making it an indispensable tool for elucidating the specific biological functions of this enzyme. Its mechanism of action extends beyond simple inhibition of PAR synthesis, impacting critical signaling pathways such as androgen receptor-mediated transcription in prostate cancer. The contrasting effects of UPF 1069 in different models of neuronal injury underscore the complex and context-dependent roles of PARP-2. Further research leveraging UPF 1069 will undoubtedly continue to unravel the intricate biology of PARP-2 and may pave the way for novel therapeutic strategies targeting this enzyme.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UPF 1069 | PARP | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. Selective PARP-2 inhibitors increase apoptosis in hippocampal slices but protect cortical cells in models of post-ischaemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]
